2-Ethyl-4-formylbenzonitrile
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Overview
Description
2-Ethyl-4-formylbenzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the second position and a formyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethylbenzonitrile with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the use of Friedel-Crafts acylation, where 2-ethylbenzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of ionic liquids as solvents and catalysts has been explored to achieve greener synthesis routes, reducing the need for hazardous reagents and simplifying the separation process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-Ethyl-4-carboxybenzonitrile.
Reduction: 2-Ethyl-4-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-4-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethyl-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the ethyl and formyl groups, making it less reactive in certain synthetic applications.
2-Ethylbenzonitrile: Lacks the formyl group, limiting its use in formylation reactions.
4-Formylbenzonitrile: Lacks the ethyl group, affecting its reactivity and applications.
Uniqueness
2-Ethyl-4-formylbenzonitrile’s unique combination of functional groups (ethyl and formyl) enhances its reactivity and versatility in chemical synthesis compared to its similar compounds. This makes it a valuable intermediate in the production of various organic compounds and industrial chemicals .
Properties
IUPAC Name |
2-ethyl-4-formylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQBMMHWMITXDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309353 |
Source
|
Record name | 2-Ethyl-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157870-23-0 |
Source
|
Record name | 2-Ethyl-4-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157870-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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